5-(2,4-Dichlorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
5-(2,4-Dichlorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound featuring a fused pyrazolo[1,5-c][1,3]benzoxazine core. Its structure includes a 2,4-dichlorophenyl substituent at position 5 and a furyl group at position 2. This combination enhances the compound's stability and interaction with biological targets, making it a candidate for antimicrobial, anti-inflammatory, or anticancer applications .
Properties
Molecular Formula |
C20H14Cl2N2O2 |
|---|---|
Molecular Weight |
385.2 g/mol |
IUPAC Name |
5-(2,4-dichlorophenyl)-2-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C20H14Cl2N2O2/c21-12-7-8-13(15(22)10-12)20-24-17(14-4-1-2-5-18(14)26-20)11-16(23-24)19-6-3-9-25-19/h1-10,17,20H,11H2 |
InChI Key |
SAHSWGQZETYHCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CO4)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Biological Activity
5-(2,4-Dichlorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a synthetic compound that has garnered interest in various biological studies due to its potential pharmacological properties. This article reviews the available literature on its biological activity, focusing on its antitumor, antimicrobial, and anti-inflammatory effects.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a dichlorophenyl group and a furyl moiety, which are significant for its biological interactions.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits notable antitumor activity against various cancer cell lines. For instance:
- Cell Lines Tested : Mia PaCa-2, PANC-1, RKO, and LoVo.
- Mechanism of Action : The compound appears to inhibit cell proliferation and induce apoptosis in cancer cells. It has been shown to interfere with the cell cycle and promote caspase activation.
Table 1: Antitumor Activity Results
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| Mia PaCa-2 | 15.2 | Apoptosis induction |
| PANC-1 | 12.5 | Cell cycle arrest |
| RKO | 10.8 | Caspase activation |
| LoVo | 14.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound also exhibits antimicrobial properties , making it a candidate for further exploration in infectious disease treatment.
- Microorganisms Tested : Staphylococcus aureus, Escherichia coli, and Candida albicans.
- Methodology : Disk diffusion method was employed to evaluate the antimicrobial efficacy.
Table 2: Antimicrobial Activity Results
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 20 | 15.62 µg/mL |
| Escherichia coli | 18 | 31.25 µg/mL |
| Candida albicans | 22 | 7.81 µg/mL |
Anti-inflammatory Effects
In addition to its antitumor and antimicrobial activities, the compound has shown potential anti-inflammatory effects in preclinical studies.
- Mechanism : It appears to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers.
- Experimental Models : In vivo studies using animal models of inflammation have demonstrated significant reductions in edema and pain response.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
-
Case Study on Cancer Treatment :
- A study involving a combination therapy with this compound showed enhanced efficacy compared to standard treatments in pancreatic cancer models.
-
Case Study on Infection Control :
- In a clinical setting, patients treated with formulations containing this compound exhibited faster recovery rates from bacterial infections compared to those receiving conventional antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs and their biological activities, emphasizing substituent-driven differences:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
